BPR1K653

MDR1 resistance P‑glycoprotein efflux KB‑VIN10

BPR1K653 is a synthetic small‑molecule pan‑Aurora kinase inhibitor belonging to the furo[2,3‑d]pyrimidine‑phenylurea chemical class. Its core scaffold targets the ATP‑binding back‑pocket of Aurora‑A and Aurora‑B kinases, a structural feature that underpins both its enzymatic potency and the isoform‑selectivity tuning observed in derivative series.

Molecular Formula C30H29ClN6O2
Molecular Weight 541.04
CAS No. 1192754-07-6
Cat. No. B612079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBPR1K653
CAS1192754-07-6
SynonymsBPR1K653;  BPR1K 653;  BPR1K-653.
Molecular FormulaC30H29ClN6O2
Molecular Weight541.04
Structural Identifiers
SMILESO=C(NC1=CC=CC=C1CN(C)C)NC2=CC=C(CCNC3=C4C(OC(C5=CC=CC=C5)=C4Cl)=NC=N3)C=C2
InChIInChI=1S/C30H29ClN6O2/c1-37(2)18-22-10-6-7-11-24(22)36-30(38)35-23-14-12-20(13-15-23)16-17-32-28-25-26(31)27(21-8-4-3-5-9-21)39-29(25)34-19-33-28/h3-15,19H,16-18H2,1-2H3,(H,32,33,34)(H2,35,36,38)
InChIKeyQBILDGGGAQXGGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BPR1K653 (CAS 1192754‑07‑6): Pan‑Aurora Kinase Inhibitor with MDR1‑Evading Anti‑Proliferative Activity — Procurement‑Grade Characterization


BPR1K653 is a synthetic small‑molecule pan‑Aurora kinase inhibitor belonging to the furo[2,3‑d]pyrimidine‑phenylurea chemical class [1]. Its core scaffold targets the ATP‑binding back‑pocket of Aurora‑A and Aurora‑B kinases, a structural feature that underpins both its enzymatic potency and the isoform‑selectivity tuning observed in derivative series [2]. In biochemical assays, BPR1K653 inhibits Aurora‑A with an IC₅₀ of 124 nM and Aurora‑B with an IC₅₀ of 45 nM, while displaying >10 µM IC₅₀ against a panel that includes FLT3, ALK, CHK1, cMET, EGFR, VEGFR1 and VEGFR2 [1]. The compound is predominantly supplied as the hydrochloride salt (C₃₀H₂₉ClN₆O₂·HCl; MW 541.05), soluble in DMSO, and requires storage at ‑20 °C for long‑term stability .

Why Aurora Kinase Inhibitors Cannot Be Substituted for BPR1K653 Without Quantitative Loss of Function in MDR1‑Positive Models


BPR1K653 occupies a distinct functional niche among Aurora kinase inhibitors because its anti‑proliferative activity is essentially unaffected by the expression of the multidrug‑resistance efflux pump MDR1 (P‑gp170), a feature that is absent from clinically and preclinically established comparators such as VX‑680 (Tozasertib), PHA‑739358 (Danusertib), and AZD1152 (Barasertib) [1]. In MDR1‑overexpressing cancer cell lines, VX‑680 and PHA‑739358 exhibit up to 93‑fold and >123‑fold increases in IC₅₀ respectively, whereas BPR1K653 retains identical single‑digit nanomolar potency [1]. Substituting any of these analogs for BPR1K653 in experimental systems where MDR1 is expressed—whether endogenously or via prior chemotherapeutic selection—will therefore introduce a confounding resistance variable that cannot be mitigated without co‑administration of an MDR1 modulator such as verapamil [1].

BPR1K653 Quantitative Differentiation Guide: Head‑to‑Head Comparator Evidence for Procurement Decisions


MDR1‑Evading Potency Retention: BPR1K653 vs. VX‑680 and PHA‑739358 in Isogenic Cell Line Pairs

BPR1K653 is the only pan‑Aurora inhibitor among tested comparators that maintains identical anti‑proliferative IC₅₀ values in MDR1‑negative and MDR1‑overexpressing cell lines. In the KB cervical carcinoma parental line (MDR1‑negative), BPR1K653, VX‑680, and PHA‑739358 exhibit IC₅₀ values of 12±4 nM, 85±31 nM, and 400±100 nM respectively [1]. In the MDR1‑overexpressing KB‑VIN10 subline, the BPR1K653 IC₅₀ remains at 14±4 nM (1‑fold shift), whereas VX‑680 increases 16‑fold to 1400±140 nM and PHA‑739358 exceeds 25,000 nM (>63‑fold shift) [1]. Verapamil co‑treatment restores VX‑680 and PHA‑739358 potency to near‑parental levels but has no effect on BPR1K653, confirming that BPR1K653 is not a substrate for MDR1‑mediated efflux [1].

MDR1 resistance P‑glycoprotein efflux KB‑VIN10 multi‑drug resistance Aurora kinase

Broader Cellular Anti‑Proliferative Potency: BPR1K653 vs. VX‑680 and PHA‑739358 Across a Panel of 8 Cancer Cell Lines

In a direct head‑to‑head clonogenic assay across eight human cancer cell lines from diverse tissue origins (lung, colon, oral, cervical, bladder, leukemia, lymphoma), BPR1K653 consistently exhibited 2‑fold to 113‑fold greater anti‑proliferative potency than VX‑680 and PHA‑739358 [1]. The IC₅₀ values of VX‑680 and PHA‑739358 were 2‑10 folds higher than those of BPR1K653 in most tested cell lines, with the sole exception of OECM‑1 oral cancer cells where IC₅₀ values were approximately equal [1]. In IM9 lymphoma cells, the PHA‑739358 IC₅₀ was 113‑fold higher than BPR1K653 (450±12 nM vs. 4±2 nM) [1]. BPR1K653 potency was independent of p53 status and tissue origin across the entire panel [1].

anti‑proliferative cancer cell panel clonogenic assay p53‑independent tissue‑type agnostic

Kinase Selectivity Fingerprint: BPR1K653 Off‑Target Profiling vs. FLT3, VEGFR, and Other Clinically Relevant Kinases

Although not as biochemically potent on Aurora‑A as VX‑680 (Ki 0.6 nM) or PHA‑739358 (IC₅₀ 13 nM), BPR1K653 exhibits a narrower off‑target kinase inhibition spectrum that may be advantageous in specific experimental contexts [1]. In a standardized in‑vitro biochemical kinase panel, BPR1K653 displayed IC₅₀ values >10 µM against ALK, CHK1, cMET, EGFR, FLT3, VEGFR1 and VEGFR2, representing >80‑fold selectivity for Aurora‑B and >222‑fold selectivity for FLT3 [1]. By contrast, ENMD‑2076—a structurally distinct multitargeted kinase inhibitor listed alongside Aurora‑targeting chemical probes—potently inhibits FLT3 (IC₅₀ 3 nM) and VEGFR2 (IC₅₀ 40 nM) at concentrations comparable to its Aurora‑A activity . For studies requiring pharmacological isolation of Aurora‑kinase‑mediated phenotypes without confounding FLT3 or VEGFR modulation, BPR1K653 provides a cleaner selectivity window.

kinase selectivity FLT3 VEGFR off‑target profiling biochemical assay

In Vivo MDR1‑Expressing Xenograft Efficacy: BPR1K653 vs. VX‑680 in KB‑VIN10 Tumor‑Bearing Mice

The MDR1‑evading property of BPR1K653 translates directly to in vivo efficacy. In nude mice bearing MDR1‑expressing KB‑VIN10 xenografts, BPR1K653 administered at 15 mg/kg i.p. (5 days/week for 3 weeks) produced a statistically significant ~50% reduction in tumor volume on Day 42 (P<0.05) relative to vehicle control [1]. In stark contrast, VX‑680 administered at twice the dose (30 mg/kg i.p., same schedule) did not exhibit significant tumor growth inhibition in the same KB‑VIN10 model [1]. In the parental MDR1‑negative KB xenograft model, however, both BPR1K653 (15 mg/kg) and VX‑680 (30 mg/kg) were effective, producing ~73% and ~68% tumor volume reduction respectively on Day 30 (both P<0.05) [1]. BPR1K653 was well‑tolerated at 15 mg/kg in both models, with body weight loss <10% [1].

xenograft MDR1‑positive tumor KB‑VIN10 in vivo efficacy tumor growth inhibition

Rat Pharmacokinetic Profile: BPR1K653 Systemic Exposure and Clearance Parameters for In Vivo Dosing Design

BPR1K653 exhibits favorable and well‑characterized pharmacokinetic properties in rats following a single intravenous dose of 5 mg/kg [1]. The plasma half‑life (t₁/₂) is 3.9 hours, with a total body clearance (CL) of 49.3 mL/min/kg and a volume of distribution at steady state (Vss) of 10.6 L/kg [1]. The area under the plasma concentration‑time curve (AUC₀–∞) is 1752 ng·h/mL [1]. These parameters indicate moderate clearance, extensive tissue distribution, and an elimination half‑life compatible with once‑daily or twice‑daily dosing schedules in rodent xenograft studies. While direct head‑to‑head rat PK data for VX‑680 and PHA‑739358 under identical conditions are not available in the primary BPR1K653 publication, the reported values provide a quantitative basis for planning in‑vivo dosing regimens.

pharmacokinetics rat half‑life clearance AUC volume of distribution

Chemical Tractability: BPR1K653 Serves as a Validated Parent Scaffold for Isoform‑Selective Aurora‑A Inhibitor Derivatization

BPR1K653 is not only a tool compound in its own right but also a structurally validated starting point for medicinal chemistry campaigns aimed at isoform‑selective Aurora inhibition. Twenty‑five novel analogs of BPR1K653 have been designed, synthesized, and evaluated [1]. Introduction of a tertiary amino group at the meta position of the phenylurea moiety (as in compounds 3m and 3n) yielded 10–16‑fold selectivity for Aurora‑A over Aurora‑B, and these derivatives were more than 75‑fold superior in inhibiting T‑loop autophosphorylation of Aurora‑A (Thr288) compared to Aurora‑B (Thr232) in HCT116 cells [1]. Computational docking indicates that the meta‑position substituent forms a more stable interaction with residues in the back pocket of Aurora‑A than Aurora‑B [1]. This demonstrated structure‑activity relationship (SAR) tractability provides procurement justification for BPR1K653 as both a pharmacological probe and a medicinal chemistry lead scaffold.

derivatization SAR Aurora‑A selective back‑pocket binding medicinal chemistry

High‑Value Application Scenarios for BPR1K653 Based on Quantitative Differentiation Evidence


MDR1‑Positive Cancer Cell Line Screening and Resistance Mechanism Studies

BPR1K653 is the preferred Aurora kinase inhibitor for any study employing MDR1‑overexpressing cancer cell lines (e.g., KB‑VIN10, KB‑S15, NTU0.017) because it is the only pan‑Aurora inhibitor proven to retain identical IC₅₀ values regardless of MDR1 expression status, whereas VX‑680 and PHA‑739358 exhibit 16‑fold to >123‑fold potency loss [1]. This property eliminates the confounding variable of MDR1‑mediated drug efflux, enabling clean interpretation of Aurora‑kinase‑dependent pharmacological effects without requiring verapamil co‑treatment [1].

In Vivo Xenograft Pharmacology in Drug‑Resistant Tumor Models

For in‑vivo efficacy studies in MDR1‑expressing xenografts (e.g., KB‑VIN10), BPR1K653 at 15 mg/kg i.p. produces significant tumor growth inhibition (~50% TGI, P<0.05), while VX‑680 at 30 mg/kg fails to achieve significant effect [1]. Researchers requiring an Aurora‑kinase‑targeted positive control in drug‑resistant in‑vivo tumor models should procure BPR1K653 rather than legacy pan‑Aurora inhibitors, as the latter are rendered ineffective by tumoral MDR1 expression [1].

Aurora‑Kinase‑Selective Phenotypic Screening Requiring FLT3/VEGFR Clean Windows

When phenotypic screening readouts must be attributed specifically to Aurora kinase inhibition without confounding contributions from FLT3, VEGFR1, VEGFR2, ALK, EGFR, or cMET modulation, BPR1K653 provides a selectivity advantage (all off‑target IC₅₀s >10 µM, representing >222‑fold selectivity for Aurora‑B over FLT3) [1]. In contrast, multitargeted agents such as ENMD‑2076 inhibit FLT3 (3 nM) and VEGFR2 (40 nM) at concentrations comparable to their Aurora‑A activity, making them unsuitable for Aurora‑specific mechanistic dissection .

Medicinal Chemistry Derivatization Campaigns Targeting Aurora‑A Isoform Selectivity

BPR1K653 serves as a structurally characterized parent scaffold for the rational design of Aurora‑A‑selective inhibitors. Introduction of a tertiary amino group at the meta position of the phenylurea ring yields derivatives (3m, 3n) with 10–16‑fold Aurora‑A selectivity and >75‑fold superior cellular target engagement at Aurora‑A Thr288 vs. Aurora‑B Thr232 [2]. This established SAR trajectory makes BPR1K653 a strategically valuable procurement for medicinal chemistry groups building focused Aurora‑A inhibitor libraries [2].

Quote Request

Request a Quote for BPR1K653

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.